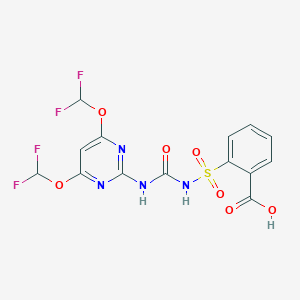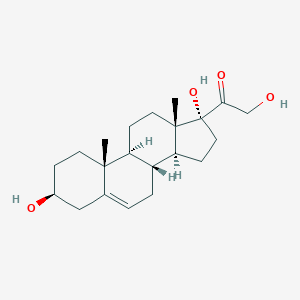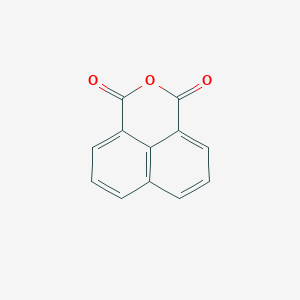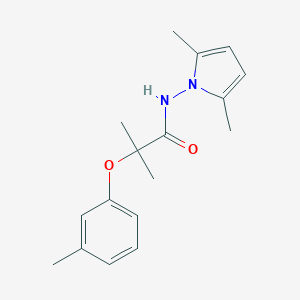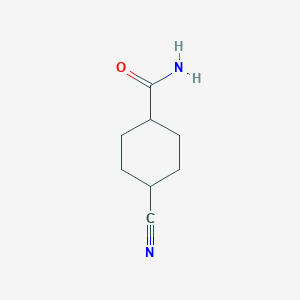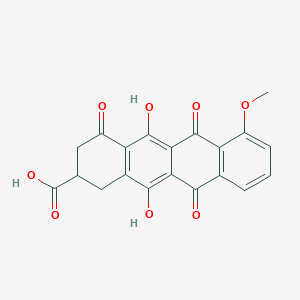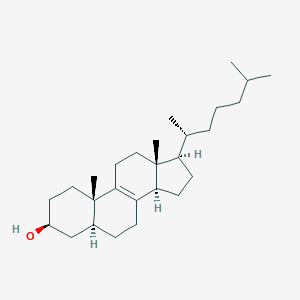
Zymostenol
Übersicht
Beschreibung
Es ist ein Sterol-Zwischenprodukt, das eine entscheidende Rolle im Cholesterinsyntheseweg spielt, insbesondere bei der Umwandlung von Lanosterol zu Cholesterin . Zymostenol ist strukturell dem Cholesterin ähnlich, unterscheidet sich aber in der Position und Anzahl der Doppelbindungen im Steroidring .
Wissenschaftliche Forschungsanwendungen
Zymostenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of cholesterol and other sterols.
Biology: Studied for its role in the cholesterol biosynthesis pathway and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating cholesterol-related disorders.
Industry: Used in the production of sterol-based products and as a research tool in the study of sterol metabolism
Wirkmechanismus
Target of Action
Zymostenol primarily targets the Emopamil-Binding Protein (EBP) . EBP is an endoplasmic reticulum membrane protein involved in cholesterol biosynthesis, autophagy, and oligodendrocyte formation . It also acts as a retinoic acid receptor-related orphan receptor γ (RORγ) agonist .
Mode of Action
This compound interacts with its target, EBP, by exploiting its positively-charged amine group to mimic the carbocationic sterol intermediate . This interaction facilitates the conversion of Δ8-sterols (e.g., zymosterol and this compound) to their corresponding 7-isomers .
Biochemical Pathways
This compound is a late-stage precursor in the biosynthesis of cholesterol . It is part of the cholesterol synthesis pathway, specifically the Kandutsch-Russell and Bloch pathways . The conversion of this compound into cholesterol occurs in the endoplasmic reticulum .
Pharmacokinetics
It is known that this compound accumulates quickly in the plasma membrane coming from the cytosol . The movement of this compound across the cytosol is more than twice as fast as the movement of cholesterol itself .
Result of Action
This compound enhances the formation of myelin basic protein-positive (MBP+) oligodendrocytes from mouse epiblast stem cell-derived oligodendrocyte progenitor cells . It also arrests the MCF-7 cell cycle in the G0-G1 phase .
Action Environment
The relative use of the Bloch and modified K–R pathways, which involve this compound, is highly variable, tissue-specific, flux-dependent, and epigenetically fixed . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as the specific tissue type and cellular environment.
Biochemische Analyse
Biochemical Properties
Zymostenol is a biosynthetic precursor of cholesterol in the Kandutsch-Russell pathway . It differs from cholesterol in the position and number of double bonds . The conversion of this compound into cholesterol occurs in the endoplasmic reticulum . The enzymes involved in this process include sterol Δ7-Δ8 isomerase .
Cellular Effects
This compound has been shown to influence cell differentiation and autophagy . It accumulates in cells following administration of microsomal antiestrogen-binding site (AEBS) ligands, such as tamoxifen, which are associated with cell differentiation and a protective type of autophagy .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into cholesterol in the endoplasmic reticulum . This process is catalyzed by the enzyme sterol Δ7-Δ8 isomerase . The conversion of this compound into cholesterol is a crucial step in the cholesterol biosynthesis pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to influence membrane organization and dynamics in fluid and gel phase membranes . The effect of this compound on these properties is similar to that of cholesterol and its other biosynthetic precursor, lathosterol .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, specifically the Kandutsch-Russell pathway . It is converted into cholesterol in the endoplasmic reticulum, a process that involves the enzyme sterol Δ7-Δ8 isomerase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It accumulates quickly in the plasma membrane coming from the cytosol . The movement of this compound across the cytosol is more than twice as fast as the movement of cholesterol itself .
Subcellular Localization
This compound is localized in the endoplasmic reticulum where it is converted into cholesterol . The movement of this compound across the cytosol to the plasma membrane is faster than that of cholesterol, indicating a unique subcellular localization and movement pattern for this compound .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Zymostenol kann durch die Reduktion von Zymosterol synthetisiert werden, einem weiteren Zwischenprodukt im Cholesterinbiosyntheseweg. Der Reduktionsprozess beinhaltet typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid unter kontrollierten Bedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Fermentation von Hefe oder anderen Mikroorganismen, die gentechnisch so verändert wurden, dass sie Sterol-Zwischenprodukte überproduzieren. Der Fermentationsprozess wird von Extraktions- und Reinigungsschritten gefolgt, um this compound zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Zymostenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Zymosterol zu bilden.
Reduktion: this compound kann reduziert werden, um Lathosterol zu bilden.
Isomerisierung: This compound kann zu anderen Sterol-Zwischenprodukten isomerisiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Isomerisierung: Isomerisierungsreaktionen erfordern oft spezifische Enzyme oder Katalysatoren unter kontrollierten Bedingungen.
Hauptprodukte
Oxidation: Zymosterol
Reduktion: Lathosterol
Isomerisierung: Verschiedene Sterol-Zwischenprodukte
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Vorläufer bei der Synthese von Cholesterin und anderen Sterolen verwendet.
Biologie: Wird für seine Rolle im Cholesterinbiosyntheseweg und seine Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Cholesterin-bedingten Erkrankungen untersucht.
Industrie: Wird bei der Herstellung von Sterol-basierten Produkten und als Forschungswerkzeug bei der Untersuchung des Sterolstoffwechsels verwendet
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Vorläufer im Cholesterinbiosyntheseweg fungiertDiese Umwandlung ist ein entscheidender Schritt bei der Produktion von Cholesterin, das essentiell ist für die Aufrechterhaltung der Membranstruktur, die Zellsignalisierung und die Synthese von Steroidhormonen und Gallensäuren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zymosterol: Ein weiteres Zwischenprodukt im Cholesterinbiosyntheseweg, das sich von Zymostenol in der Position der Doppelbindungen unterscheidet.
Lathosterol: Ein nachgeschaltetes Produkt von this compound im Cholesterinbiosyntheseweg.
Lanosterol: Das erste Sterol-Zwischenprodukt im Cholesterinbiosyntheseweg
Einzigartigkeit
This compound ist aufgrund seiner spezifischen Rolle im Cholesterinbiosyntheseweg und seiner strukturellen Eigenschaften einzigartig. Im Gegensatz zu anderen Sterol-Zwischenprodukten hat this compound eine eindeutige Position und Anzahl von Doppelbindungen, die seine Reaktivität und Funktion im Biosyntheseprozess beeinflussen .
Eigenschaften
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETLKNDKQOXZRP-XTGBIJOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205162 | |
| Record name | Zymostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5alpha-Cholest-8-en-3beta-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-97-2 | |
| Record name | Δ8-Cholestenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zymostenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zymostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZYMOSTENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3GY707BLC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5alpha-Cholest-8-en-3beta-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



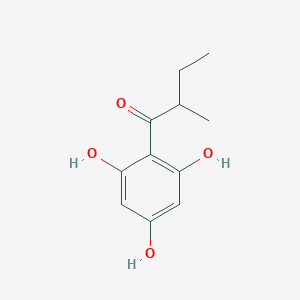
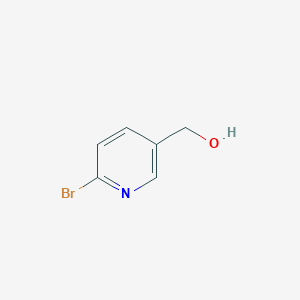
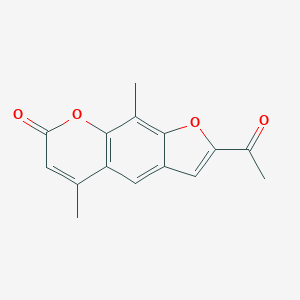

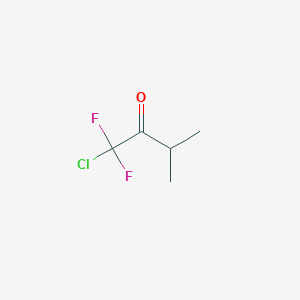
![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)

